While a direct synthesis route for 4-fluoro-2-(trifluoromethyl)benzamide hasn't been explicitly detailed in the provided papers, several publications allude to its synthesis as an intermediate or precursor. For instance, one study mentions its use in synthesizing a GPR52 agonist. [] This implies a multi-step synthesis process likely starting with commercially available materials and employing various reactions like amidation, halogenation, and potentially transition-metal-catalyzed couplings to introduce the specific substituents. A comprehensive understanding of its synthesis requires further investigation into relevant literature and patents beyond the provided resources.
The molecular structure of 4-fluoro-2-(trifluoromethyl)benzamide consists of a benzene ring substituted with a fluorine atom at the para position, a trifluoromethyl group at the ortho position, and an amide group at the 1 position. Several studies utilizing 4-fluoro-2-(trifluoromethyl)benzamide as a building block for larger molecules have determined the crystal structures of their target compounds via single-crystal X-ray diffraction. [, , , , , , , , , , ] These structural analyses provide insights into the conformational preferences of 4-fluoro-2-(trifluoromethyl)benzamide and its spatial arrangement within the context of a larger molecule. These findings are crucial for understanding its potential interactions with biological targets.
Building Block in Medicinal Chemistry: 4-fluoro-2-(trifluoromethyl)benzamide serves as a crucial building block for synthesizing a diverse range of biologically active molecules. Its structural features make it a versatile scaffold for developing potential pharmaceuticals. [, , , , , , , , , , , , , , , , , ]
Target Specific Drug Development: Studies demonstrate its successful incorporation in compounds designed to interact with specific biological targets. These include sodium channel blockers [], neurokinin 1 receptor antagonists [], cholesteryl ester transfer protein inhibitors [], and necroptosis inhibitors targeting receptor-interacting protein kinase 3 (RIPK3) [], showcasing its potential in developing targeted therapies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: